molecular formula C12H15N3O B2893932 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine CAS No. 1152526-41-4

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B2893932
CAS No.: 1152526-41-4
M. Wt: 217.272
InChI Key: REWWCDCUUSVPBO-UHFFFAOYSA-N
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Description

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a methoxybenzyl group at position 1 and a methyl group at position 4 of the pyrazole ring

Preparation Methods

The synthesis of 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzyl bromide with 4-methyl-1H-pyrazol-5-amine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Another method involves the use of Suzuki–Miyaura coupling, where 3-methoxybenzyl boronic acid is coupled with 4-methyl-1H-pyrazol-5-amine using a palladium catalyst under mild conditions . This method is advantageous due to its high yield and functional group tolerance.

Chemical Reactions Analysis

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds. Its derivatives have shown potential as anti-inflammatory and anticancer agents.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of 1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The methoxybenzyl group enhances its binding affinity to certain receptors and enzymes, making it a potent inhibitor in biochemical assays .

Comparison with Similar Compounds

1-(3-Methoxybenzyl)-4-methyl-1H-pyrazol-5-amine can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound that contribute to its specific chemical and biological properties.

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-4-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-7-14-15(12(9)13)8-10-4-3-5-11(6-10)16-2/h3-7H,8,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWWCDCUUSVPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)CC2=CC(=CC=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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